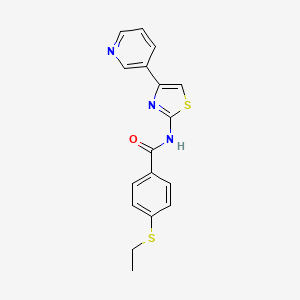

4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Description

4-(Ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a pyridin-3-yl group and at the 2-position with a benzamide moiety containing an ethylthio (-S-C₂H₅) substituent. Its structure combines a hydrophobic ethylthio group with hydrogen-bonding capabilities from the pyridine and amide functionalities, suggesting balanced solubility and target interaction properties.

Properties

IUPAC Name |

4-ethylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-2-22-14-7-5-12(6-8-14)16(21)20-17-19-15(11-23-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJJWFBYFNJQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against bacterial strains such as E. coli, S. aureus, and Bacillus subtilis. The results showed that compounds similar to 4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide demonstrated varying degrees of inhibition against these pathogens, highlighting their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference Drug Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. coli | 12 | 35 |

| Compound B | S. aureus | 17 | 46 |

| Compound C | Bacillus subtilis | 16 | 40 |

Anticancer Properties

Thiazole derivatives have also been explored for their anticancer potential. Studies have shown that certain thiazole compounds can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's structure allows it to interact with specific cellular targets, making it a candidate for further development in cancer therapeutics .

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly in combination with other herbicides to enhance efficacy. Research has indicated that compounds featuring similar thiazole structures can act as selective herbicides, effectively controlling weed growth while minimizing damage to crops. The synergistic effects observed in combinations with other herbicides suggest a promising avenue for agricultural applications .

Table 2: Herbicidal Efficacy of Thiazole Derivatives

| Herbicide Combination | Target Weed Species | Efficacy (%) |

|---|---|---|

| Combination A | Common Lambsquarters | 85 |

| Combination B | Pigweed | 90 |

| Combination C | Barnyardgrass | 78 |

Case Study 1: Antimicrobial Evaluation

In a study focusing on the antimicrobial properties of thiazole derivatives, researchers synthesized a series of compounds and tested them against multiple bacterial strains. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria, indicating their potential as therapeutic agents in treating bacterial infections .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the herbicidal effectiveness of thiazole-based compounds demonstrated significant reductions in weed populations compared to untreated controls. The results indicated not only the efficacy of these compounds but also their safety for use in crop production systems, paving the way for further research into their commercial applications .

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: Ethylthio provides moderate hydrophobicity compared to morpholinomethyl (polar) in 4d or dichloro (lipophilic) substituents.

- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-2-yl () may affect hydrogen-bonding orientation in enzyme active sites.

Critical Analysis of Structural Advantages and Limitations

Advantages :

Limitations :

Biological Activity

4-(Ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

- Formation of the Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving appropriate thiazole precursors.

- Introduction of the Ethylthio Group : This is achieved via nucleophilic substitution where ethylthiol reacts with the thiazole derivative.

- Benzamide Formation : The final step involves acylation of an amine derivative with a benzoyl chloride to form the benzamide structure.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 µg/mL |

| Compound B | Escherichia coli | 62.5 µg/mL |

| This compound | Pseudomonas aeruginosa | 15.6 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. Thiazole derivatives are known for their cytotoxic effects on various cancer cell lines. For example, studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2, a protein that prevents apoptosis.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | A549 (Lung Cancer) | 1.98 ± 1.22 |

| Compound D | HeLa (Cervical Cancer) | 1.61 ± 1.92 |

| This compound | MCF7 (Breast Cancer) | TBD |

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key observations include:

- Substituents on the Thiazole Ring : Electron-donating groups tend to enhance activity.

- Pyridine Substituents : The position and nature of substituents on the pyridine ring significantly affect binding affinity and biological efficacy.

- Ethylthio Group : This group appears to enhance solubility and bioavailability, contributing to improved pharmacokinetic properties.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Antimicrobial Evaluation : A study by Liaras et al. demonstrated that thiazole derivatives showed enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .

- Antitumor Research : Research published in MDPI indicated that specific thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds often act by disrupting cellular processes critical for cancer cell survival, such as inhibiting apoptosis regulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.